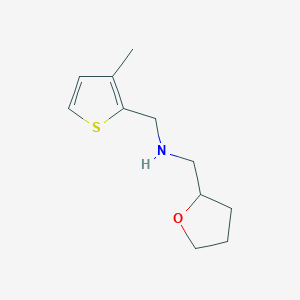
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine (MTTFA) is a heterocyclic compound that has been studied extensively due to its potential applications in medicine and biochemistry. It is a highly versatile molecule that can be used in a variety of ways, including as a synthetic precursor, a pharmaceutical agent, and a biochemical probe.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Characterization of Schiff Bases : The compound has been used in the synthesis of Schiff bases derived from thiophene, which were then tested for antimicrobial activity. This research demonstrates the compound's potential in developing antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Polymer Chemistry
- Polymer Development : Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones indicates the use of related compounds in creating new materials with potential applications in various industries (Baldwin et al., 2008).
Pharmacological Evaluation
- Stereoisomers of Furnidipine : The compound has been involved in the synthesis and pharmacological evaluation of furnidipine stereoisomers, contributing to the understanding of stereoisomerism in drug development (Alajarín et al., 1995).
Organic Synthesis
- Isocyanate Synthesis : Research indicates the compound's use in the synthesis of isocyanates, highlighting its versatility in organic synthesis (Lebedev et al., 2006).
- Iminofuran Chemistry : It plays a role in the chemistry of iminofurans, which are promising due to their high reactivity and potential biological action (Shipilovskikh & Rubtsov, 2014).
Bioactive Compound Development
- Catechol Dioxygenase Models : The compound has been used in synthesizing iron(III) complexes as functional models for catechol 1,2-dioxygenase, contributing to the understanding of this important enzyme (Viswanathan, Palaniandavar, Balasubramanian, & Muthiah, 1998).
Catalysis
- Amide Synthesis Catalysis : Demonstrates its use as a catalyst in the synthesis of amides from carboxylic acids and amines, indicating its role in facilitating important chemical reactions (Mohy El Dine et al., 2015).
Propiedades
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h4,6,10,12H,2-3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUZUVORESWVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

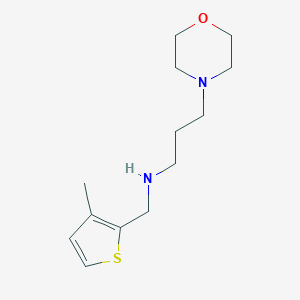
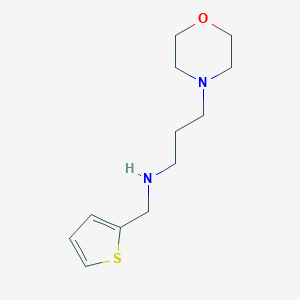
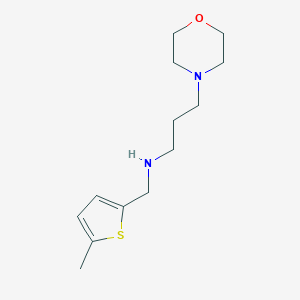
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
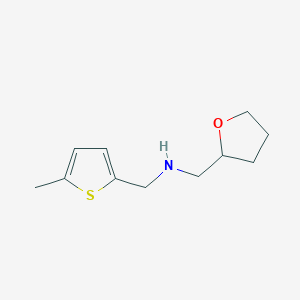
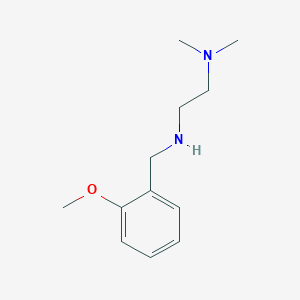

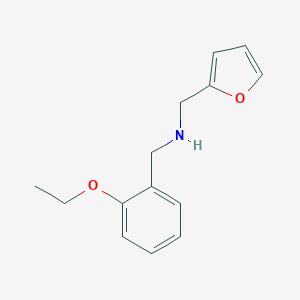
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)